molecular formula C5H7NO2S B3287242 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid CAS No. 84184-18-9

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

Cat. No.: B3287242
CAS No.: 84184-18-9
M. Wt: 145.18 g/mol
InChI Key: AYLFNWRGEZKWFP-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS RN: 190601-71-9; ACD/IUPAC name) is a bicyclic heterocyclic compound featuring a thiazoline ring fused with a carboxylic acid group and a methyl substituent at the 2-position . Its molecular formula is C₅H₇NO₂S, with a molecular weight of 145.18 g/mol. The compound is structurally characterized by a partially saturated thiazole ring (4,5-dihydro), which confers unique stereoelectronic properties. It is commonly utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in studies targeting bacterial quorum sensing (QS) inhibition and plant defense mechanisms .

Properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFNWRGEZKWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid are influenced by its substituents and stereochemistry. Below is a comparative analysis with key analogs:

Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence References
This compound Methyl at C2 C₅H₇NO₂S 145.18 Anti-QS activity (AgrA inhibition), plant defense intermediate
(4R)-2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Phenyl at C2, (4R) stereochemistry C₁₀H₉NO₂S 207.25 Chiral intermediate; potential anticancer applications
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid Pyridyl at C2 C₉H₈N₂O₂S 208.24 High purity (97%); irritant (skin/eyes)
2-(Thiophen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid Thiophene at C2 C₈H₇NO₂S₂ 213.28 Enhanced lipophilicity; metabolic stability
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Chlorophenyl at C2 (non-dihydro) C₁₀H₆ClNO₂S 239.67 Anticancer activity; higher melting point (206–207°C)
2-Thiothiazolidine-4-carboxylic acid Sulfanyl (-SH) at C2 C₄H₅NO₂S₂ 163.22 Metabolite; metal-chelating properties

Biological Activity

2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound has garnered attention for its roles in enzyme inhibition and as a precursor in the synthesis of bioactive molecules.

The molecular formula of this compound is C5H7NO2S\text{C}_5\text{H}_7\text{N}\text{O}_2\text{S} with a molecular weight of approximately 145.18 g/mol. The thiazole ring enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole ring allows the compound to fit into active sites or binding pockets, modulating the activity of these targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Antitumor Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, with specific structure-activity relationships (SAR) highlighting the importance of the thiazole moiety in enhancing antitumor activity.

CompoundIC50 (µg/mL)Target
This compound1.98 ± 1.22Cancer cell lines

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Antitumor Effects : In a recent investigation involving several cancer cell lines (A549, HeLa), the compound exhibited an IC50 value of approximately 2 µg/mL, suggesting strong potential as an anticancer agent.

Synthesis and Accessibility

Multiple synthetic routes for producing this compound have been documented. These methods enhance the compound's accessibility for further research and application development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Reactant of Route 2
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

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